7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
The compound 7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a heterocyclic organic molecule It features a unique structure that combines a chlorophenyl group, a methoxyphenyl group, and a tetrahydroimidazopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalysts would be optimized.
Scale-Up Procedures: Ensuring that the synthesis can be scaled up from laboratory to industrial scale without significant loss of efficiency or increase in cost.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: The compound is used to investigate biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Receptors: Modulating their activity and influencing cellular signaling pathways.
Inhibit Enzymes: Affecting metabolic processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-3-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- 7-(3-bromophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Uniqueness
7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for example, can influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-15-7-5-14(6-8-15)23-11-21-18-16(10-17(24)22-19(18)23)12-3-2-4-13(20)9-12/h2-9,11,16H,10H2,1H3,(H,22,24) |
InChI Key |
NWYJRVNIIHWUJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)CC3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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